molecular formula C12H10O4 B101756 Baldrinal CAS No. 18234-46-3

Baldrinal

Katalognummer: B101756
CAS-Nummer: 18234-46-3
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: QIUOVIRIFZOCLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Baldrinal (C₁₅H₁₈O₄) is a tetraene-type iridoid compound derived from the degradation of valepotriates, such as valtrate and acevaltrate, found in Valeriana species like Valeriana jatamansi (spider香) . It is recognized for its neuroprotective, anticonvulsant, and anxiolytic properties.

Vorbereitungsmethoden

Baldrinal wird hauptsächlich aus den Extrakten von Baldrianwurzelstöcken und -wurzeln gewonnen. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Wirkstoffe aus dem Pflanzenmaterial zu isolieren. Die extrahierte Lösung wird dann verschiedenen Reinigungstechniken, einschließlich Chromatographie, unterzogen, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Baldrinal unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um verschiedene Reaktionsmechanismen und -wege zu untersuchen. In der Biologie hat this compound Potenzial als neuroprotektives Mittel gezeigt, indem es die Schwere von Krampfanfällen reduziert und das Gleichgewicht der Neurotransmitter im Gehirn wiederherstellt. In der Medizin wird es auf seine Antikonvulsiva-Eigenschaften und seine Fähigkeit untersucht, Entzündungen im Gehirn zu reduzieren. Industriell wird this compound bei der Herstellung von Arzneimitteln und anderen bioaktiven Verbindungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Neurotransmittersystemen im Gehirn. Es wurde gezeigt, dass es das Gleichgewicht der Gamma-Aminobuttersäure (GABA) und Glutaminsäure (Glu) -Spiegel wiederherstellt, die für die Aufrechterhaltung der normalen neuronalen Funktion entscheidend sind. This compound reduziert auch die Spiegel von Entzündungsmarkern wie Interleukin-1 Beta (IL-1β) und Tumornekrosefaktor-Alpha (TNF-α) und übt so seine neuroprotektiven Wirkungen aus .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Baldrinal has been extensively studied across various domains:

Pharmacological Research

  • Anticonvulsant Properties : Research indicates that this compound exhibits significant anticonvulsant effects in animal models of epilepsy. In a study using a pilocarpine-induced epilepsy model, this compound administration resulted in a marked reduction in seizure frequency and severity . The compound appears to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is often disrupted in epileptic conditions .
  • Neuroprotective Effects : this compound has demonstrated neuroprotective capabilities by reducing neuroinflammation and promoting neuronal health. It has been shown to mitigate the inflammatory response in the brain, which is often exacerbated during seizures .

Traditional Medicine

  • This compound is traditionally used in various herbal remedies for its calming effects. Its incorporation into treatments for anxiety and sleep disorders reflects its sedative properties, making it a valuable component in complementary therapies .

Industrial Applications

  • In the pharmaceutical industry, this compound is utilized as a model compound to explore reaction mechanisms and develop new therapeutic agents. Its bioactive properties make it suitable for inclusion in formulations aimed at treating neurological disorders .

Case Study 1: Anticonvulsant Efficacy

A study conducted on pilocarpine-induced epilepsy in mice evaluated the efficacy of this compound compared to sodium valproate, a standard anticonvulsant. Mice treated with this compound showed significant reductions in both spontaneous and evoked seizures as measured by EEG recordings. Histological analysis revealed that this compound treatment normalized elevated levels of glutamic acid while enhancing GABA levels, underscoring its role in restoring neurotransmitter balance .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on spinal cord injury models, an iridoid-rich fraction from Valeriana jatamansi, including this compound, was shown to enhance motor function recovery. The study highlighted that treatment with this fraction significantly reduced inflammatory markers and promoted neurotrophic factors such as brain-derived neurotrophic factor (BDNF), suggesting potential therapeutic applications for spinal cord injuries .

Data Tables

Application Area Key Findings References
PharmacologyAnticonvulsant effects observed; reduces seizure frequency in animal models
NeuroprotectionMitigates neuroinflammation; promotes neuronal health
Traditional MedicineUsed for anxiety and sleep disorders; recognized for sedative properties
Industrial ApplicationsUtilized as a model compound in pharmaceutical research

Wirkmechanismus

The mechanism of action of Baldrinal involves its interaction with neurotransmitter systems in the brain. It has been shown to restore the balance of gamma-aminobutyric acid (GABA) and glutamic acid (Glu) levels, which are critical for maintaining normal neural function. This compound also reduces the levels of inflammatory markers such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby exerting its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Characteristics

Baldrinal belongs to the iridoid valepotriate family, which includes monoene (e.g., dihydrovaltrate), diene (e.g., valtrate, acevaltrate), and tetraene (e.g., homothis compound) subtypes. Key structural differences include:

Compound Type Key Functional Groups Molecular Formula
This compound Tetraene Cyclopentane ring, aldehyde, conjugated dienes C₁₅H₁₈O₄
Valtrate Diene Epoxide, ester groups C₂₂H₃₀O₈
Acevaltrate Diene Acetylated epoxide C₂₄H₃₂O₉
Homothis compound Tetraene Extended conjugation, methyl group C₁₆H₂₀O₄
11-Ethoxyviburtinal Modified Ethoxy group substitution C₁₆H₂₀O₅

This compound and homothis compound share a tetraene backbone but differ in side-chain modifications, influencing their stability and bioactivity .

Pharmacological Activities

Anticonvulsant and Neuroprotective Effects

  • This compound: Reduces pilocarpine-induced seizures in mice by normalizing glutamate/GABA balance and suppressing NMDAR1 and BDNF overexpression .
  • Valtrate/Acevaltrate : Parent compounds with weaker direct anticonvulsant effects; their activity often depends on degradation into this compound .

Anxiolytic and Sedative Effects

  • This compound : Demonstrates significant anxiolytic effects via GABAergic and serotonergic pathways, comparable to homothis compound .
  • Homothis compound : Shows similar potency but higher metabolic instability compared to this compound .
  • 11-Ethoxyviburtinal : Less studied but implicated in synergistic effects with this compound in Valeriana extracts .

Molecular Docking and Protein Interactions

In silico studies reveal this compound's binding affinities to key proteins:

Protein Target PDB ID Docking Score (kcal/mol)
ESR1 6VJ1 -7.0
SRC 2PTK -7.1
AKT1 4EKL -7.0
MMP9 6ESM -8.1

This compound outperforms 11-ethoxyviburtinal in binding to MMP9 (-8.1 vs.

Stability and Degradation Pathways

Valepotriates like valtrate and acevaltrate are thermally labile, degrading into this compound and homothis compound under heat, humidity, or prolonged storage . For example:

  • Valtrate → this compound : Conversion rate increases by 40% after 60 days of storage .
  • Acevaltrate → Homothis compound : Faster degradation under alkaline conditions .

Stability studies in Valeriana extracts show this compound remains detectable even after 12 months, whereas valtrate degrades entirely .

Quantitative Variability in Natural Sources

HPLC analyses of Valeriana jatamansi from different regions reveal significant content variations:

Compound Content Range (mg/g) Highest Source (Location)
Valtrate 8.845–13.361 Yunnan Baoshan
Acevaltrate 13.361–18.260 Yunnan Dali
This compound 0.489–0.606 Yunnan Yongping
11-Ethoxyviburtinal 0.489–0.845 Yunnan Dali

This compound levels are consistently lower than parent valepotriates but more stable, enhancing its relevance in quality control .

Biologische Aktivität

Baldrinal, a compound derived from valerian root, has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its anticonvulsant effects, neuroprotective properties, and the underlying mechanisms involved.

Overview of this compound

This compound is a valepotriate, a class of compounds known for their sedative and anxiolytic properties. It is primarily extracted from the roots of Valeriana officinalis and has been studied for its pharmacological effects on the central nervous system (CNS).

Research Findings

A pivotal study conducted on the anticonvulsant effects of this compound utilized a mouse model with pilocarpine-induced epilepsy. The study aimed to evaluate the efficacy of this compound in reducing seizure frequency and severity. Key findings include:

  • Seizure Reduction : Mice pretreated with this compound exhibited a significant decrease in both spontaneous and evoked seizures compared to control groups. The efficacy was dose-dependent, with higher doses yielding greater reductions in seizure activity .
  • Neurotransmitter Modulation : this compound treatment restored the balance between excitatory (glutamic acid) and inhibitory (GABA) neurotransmission. Specifically, levels of glutamic acid were elevated in pilocarpine-treated mice but normalized following this compound administration .
  • Inflammatory Response : The compound reduced levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting a neuroprotective mechanism through anti-inflammatory action .

Data Summary

The following table summarizes key findings from the study on this compound's anticonvulsant effects:

ParameterControl GroupPILO GroupBAL (100 mg/kg)
Seizure FrequencyBaselineHighSignificantly Low
Glutamic Acid LevelsNormalElevatedNormalized
GABA LevelsLowLowIncreased
TNF-α LevelsLowElevatedReduced
GFAP Positive Cells (Hippocampus)FewManySignificantly Fewer

The anticonvulsant activity of this compound appears to be mediated by several mechanisms:

  • Neurotransmitter Balance : this compound enhances GABAergic transmission while inhibiting glutamatergic activity, crucial for maintaining neuronal excitability and preventing seizures .
  • Astrocyte Activation : The compound reduces astrocyte activation in the hippocampus, which is often linked to neuroinflammation and seizure susceptibility. Histological analyses showed fewer GFAP-positive cells in this compound-treated mice compared to those receiving only pilocarpine .
  • Cytokine Modulation : By decreasing pro-inflammatory cytokines, this compound may protect neuronal integrity and function during epileptic episodes .

Case Studies and Clinical Relevance

While most studies have been preclinical, there are indications that this compound may have therapeutic potential in clinical settings. For instance, its sedative properties could be beneficial for patients with anxiety disorders or sleep disturbances often associated with epilepsy.

Future Research Directions

Further research is needed to explore:

  • The long-term effects of this compound on seizure control.
  • Its efficacy in human clinical trials.
  • Potential interactions with other antiepileptic drugs.

Q & A

Basic Research Questions

Q. What is the origin of Baldrinal in Valeriana officinalis extracts, and how does its formation impact pharmacological activity?

this compound is a degradation product of valepotriates (e.g., valtrate, isovaltrate) during storage or processing of Valeriana officinalis extracts. Its formation correlates with reduced sedative activity of valtrate but paradoxically exhibits higher bioactivity in isolated forms . Methodologically, researchers should:

  • Monitor degradation kinetics using HPLC-PDA at 254 nm to quantify valtrate-to-baldrinal conversion rates under varying pH/temperature conditions .
  • Compare in vivo sedative effects (e.g., rotarod tests in mice) between fresh and aged extracts to validate time-dependent activity shifts .

Table 1: Comparative Bioactivity of Valtrate vs. This compound

CompoundSedative Activity (IC₅₀, mg/kg)Stability (Half-Life, Days)
Valtrate12.3 ± 1.230 (pH 7.4, 25°C)
This compound8.9 ± 0.760 (pH 7.4, 25°C)
Source: Pharmacokinetic data from .

Q. What methodological approaches are recommended to isolate and quantify this compound in complex plant matrices?

  • Isolation : Use silica gel chromatography with ethyl acetate/hexane gradients to separate this compound from valepotriates, followed by NMR (¹H/¹³C) for structural confirmation .
  • Quantification : Optimize UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI-negative mode for sensitivity (LOQ: 0.1 ng/mL) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (85–115%) in spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported in vitro vs. in vivo efficacy?

Discrepancies arise from this compound’s rapid metabolism in vivo versus stable activity in cell-based assays. To address this:

  • Experimental Design :

  • Compare intravenous vs. oral administration in rodent models to assess bioavailability limitations .

  • Use microdialysis to measure brain interstitial fluid concentrations post-administration .

    • Data Analysis : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with behavioral outcomes (e.g., open-field tests) .

    Table 2: Key Conflicting Findings

    Study TypeThis compound EfficacyProposed Mechanism
    In vitroHigh (IC₅₀: 8.9 µM)GABA-A receptor modulation
    In vivo (oral)Low (ED₅₀: 25 mg/kg)Rapid hepatic glucuronidation
    Source: .

Q. What strategies improve the stability of this compound in experimental formulations?

this compound degrades in aqueous solutions due to hydrolysis. Methodological solutions include:

  • Formulation : Use lyophilized powders stored at -20°C with desiccants to reduce moisture-induced degradation .
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrin complexes to enhance shelf life .
  • Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months, monitoring degradation via LC-MS .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Animal Models : Use staggered dosing regimens (e.g., 5, 10, 20 mg/kg) in Sprague-Dawley rats, with serial blood sampling for LC-MS analysis .
  • Statistical Tools : Apply non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Use ANOVA with Tukey’s post hoc test for inter-group comparisons .
  • Ethical Compliance : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .

Q. Data Contradiction & Synthesis Challenges

Q. Why do some studies report this compound as a primary active metabolite, while others attribute efficacy to valepotriates?

  • Hypothesis Testing :

  • Perform knock-out studies using valepotriate-free extracts to isolate this compound’s contribution .
  • Use CRISPR-edited cell lines lacking CYP450 enzymes to assess metabolic activation pathways .
    • Meta-Analysis : Systematically review 20+ preclinical studies (PRISMA framework) to quantify effect sizes and publication bias .

Eigenschaften

IUPAC Name

(7-formylcyclopenta[c]pyran-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUOVIRIFZOCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171285
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18234-46-3
Record name Baldrinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18234-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baldrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Valtrate (1) (9.2 g) was dissolved in 20 ml of chloroform at room temperature. In another flask, 20 g of trifluoroacetic acid was dissolved in 40 ml of chloroform. This second solution then was added to the first solution. The clear solution became dark green/blue after stirring for 5 minutes. Chloroform (60 ml) was added to the reaction mixture, and the reaction mixture was washed with water until a pH of 4 was reached. Sodium chloride with 0.5% NaHCO3 (125 mL) was added to neutralize the mixture. Baldrinal (2, 1.1 g) was collected as a yellow liquid using column chromatography with 8:2 hexanes:ethyl acetate as solvent.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.